molecular formula C17H22N2O3S B602341 5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid CAS No. 57229-92-2

5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid

Cat. No.: B602341
CAS No.: 57229-92-2
M. Wt: 334.44
InChI Key:
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Description

5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid is an organic compound belonging to the class of biotin and derivatives. It consists of a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring, and it has a valeric acid substituent attached to the tetrahydrothiophene ring .

Preparation Methods

The synthesis of 5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid involves multiple steps, typically starting with the preparation of the thieno[3,4-d]imidazole core. This core is then functionalized with a benzyl group and a valeric acid moiety. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid can undergo various chemical reactions, including:

Scientific Research Applications

5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid include:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5-(3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)18-17(22)19(16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDPYNGBWBKNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)N(C(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid
Reactant of Route 2
5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid
Reactant of Route 3
5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid
Reactant of Route 4
5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid
Reactant of Route 5
Reactant of Route 5
5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid
Reactant of Route 6
5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid

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